Cbz-aminooxy-PEG8-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO13/c1-31(2,3)45-29(33)9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-44-32-30(34)43-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYWFQLYUTWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cbz-aminooxy-PEG8-Boc

An Analysis of the Structure of the Heterobifunctional Linker Designated as Cbz-aminooxy-PEG8-Boc

The molecule commonly referred to as this compound is a heterobifunctional linker molecule utilized in the synthesis of more complex chemical entities, particularly in the field of drug development and proteomics, such as in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A thorough analysis of the available data from various chemical suppliers reveals a notable inconsistency between the compound's name and its provided chemical structure, represented by its SMILES string. This guide will provide a detailed elucidation of the molecule's structure based on the consistent structural data available, while also addressing the likely misnomer in its common name.

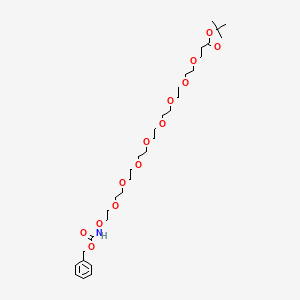

The name "this compound" implies the presence of three key functional groups: a Carboxybenzyl (Cbz)-protected aminooxy group at one terminus, an octaethylene glycol (PEG8) spacer, and a tert-Butyloxycarbonyl (Boc)-protected amine at the other terminus. However, the SMILES string and corresponding molecular formula provided by multiple suppliers point to a different molecular architecture.

Molecular and Structural Data

Based on the consistent data from multiple sources, the structural and quantitative information for the molecule is summarized below. The molecular formula derived from the SMILES string is C32H53NO12, which closely matches the reported molecular weight. The formula C31H53NO13, cited in some sources, appears to be an error.[1][2]

| Parameter | Value | Source |

| Molecular Formula | C32H53NO12 | Calculated from SMILES |

| Molecular Weight | 647.76 g/mol | Calculated from SMILES |

| SMILES String | O=C(NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O)OCC1=CC=CC=C1 | [1] |

Structural Elucidation

The SMILES string provided for this compound describes a molecule with the following components:

-

N-Cbz Protecting Group: A Carboxybenzyl (Cbz) group is attached to a nitrogen atom. This group is a common amine protecting group.

-

N-Alkoxy Linkage: The nitrogen of the Cbz-amine is directly bonded to the oxygen atom of the polyethylene glycol chain, forming an N-alkoxyamine linkage. This Cbz-N-O- moiety is likely the reason for the "Cbz-aminooxy" part of the name, although it is more precisely described as an N-substituted alkoxyamine.

-

PEG8 Spacer: An octaethylene glycol (PEG8) spacer provides a flexible, hydrophilic linker arm. This part of the molecule consists of eight repeating ethylene glycol units.

-

Terminal tert-Butyl Ester: The PEG8 chain is terminated with a tert-butyl ester of a propionic acid. This is likely the source of the "Boc" part of the name, referring to the tert-butyl group, although it is present as a tert-butyl ester rather than a Boc-protected amine.

The structure is therefore more accurately named N-Cbz-N-(octaethylene glycolyl-γ-tert-butyl propionate)amine or a similar systematic name.

Below is a visual representation of the molecular structure generated from the provided SMILES string.

Diagram of the molecular structure of this compound.

Summary

References

The Strategic Role of Cbz-aminooxy-PEG8-Boc in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth exploration of a specific and versatile linker, Cbz-aminooxy-PEG8-Boc. We will dissect its mechanism of action within the broader context of PROTACs, detail its strategic use in orthogonal synthesis, and provide comprehensive experimental protocols for its application. Quantitative data from relevant studies are summarized to illustrate the impact of linker composition on PROTAC efficacy, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles.

Introduction to PROTAC Technology and the Central Role of Linkers

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.

The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's biological activity. The linker influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.

This compound: A Multifunctional Linker for Orthogonal PROTAC Synthesis

This compound is a heterobifunctional PEG-based linker designed for the modular and efficient synthesis of PROTACs. Its structure incorporates several key features that enable a strategic and controlled assembly of the final PROTAC molecule.

-

PEG8 Spacer: The core of the linker is an eight-unit polyethylene glycol chain. This hydrophilic spacer improves the solubility of the PROTAC, which can be a significant challenge for these high molecular weight compounds. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.

-

Aminooxy Group (-O-NH2): This functionality provides a bioorthogonal reactive handle. The aminooxy group can react specifically with an aldehyde or a ketone to form a stable oxime bond. This type of ligation is highly efficient and can be performed under mild conditions, making it ideal for the late-stage conjugation of complex molecules.

-

Cbz (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) Protecting Groups: The linker possesses two different amine protecting groups, Cbz and Boc. These groups are "orthogonal," meaning they can be removed under distinct chemical conditions without affecting each other.

-

The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid).

-

The Cbz group is typically removed by catalytic hydrogenolysis.

-

This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the sequential and controlled unmasking of reactive sites. In the context of PROTAC synthesis, this enables the stepwise attachment of the POI ligand and the E3 ligase ligand to the linker in a predetermined order.

Mechanism of Action in PROTAC Assembly: A Step-by-Step Approach

The utility of this compound lies in the strategic, stepwise synthesis of a PROTAC. The following is a representative workflow illustrating its mechanism of action in the assembly process.

Step 1: First Ligand Conjugation

The synthesis typically begins with the deprotection of one of the protected amines on the linker, followed by conjugation to the first ligand (either the POI ligand or the E3 ligase ligand). For instance, the Boc group can be removed with trifluoroacetic acid (TFA) to reveal a free amine. This amine can then be coupled to a carboxylic acid on the first ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 2: Second Ligand Preparation

The second ligand is functionalized with a ketone or an aldehyde. This can be achieved through various synthetic methods, depending on the structure of the ligand.

Step 3: Second Ligand Conjugation via Oxime Ligation

The Cbz-protected aminooxy end of the linker-ligand 1 conjugate is then deprotected via hydrogenolysis to reveal the free aminooxy group. This is then reacted with the aldehyde- or ketone-functionalized second ligand to form a stable oxime bond, completing the PROTAC assembly.

This orthogonal approach ensures a controlled and efficient synthesis, minimizing the formation of undesired side products.

Quantitative Data on the Impact of PEG Linkers in PROTACs

The length and composition of the PEG linker significantly impact the biological activity of a PROTAC. The following tables summarize representative quantitative data from the literature, illustrating the effects of linker modifications on key performance indicators for PROTACs.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Activity

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-A | PEG4 | 150 | 85 | [1] |

| PROTAC-B | PEG6 | 50 | 95 | [1] |

| PROTAC-C | PEG8 | 25 | >98 | [1] |

| PROTAC-D | PEG10 | 60 | 92 | [1] |

| PROTAC-E | PEG12 | 200 | 80 | [1] |

DC50: Concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Impact of Linker Composition on PROTAC Permeability

| PROTAC ID | Linker Type | Permeability (10⁻⁶ cm/s) | Reference |

| PROTAC-X | Alkyl Chain | 0.5 | [2] |

| PROTAC-Y | PEG8 | 1.2 | [2] |

| PROTAC-Z | Hybrid Alkyl-PEG | 0.8 | [2] |

Permeability is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Experimental Protocols

The following are representative protocols for the key steps involved in the synthesis and evaluation of a PROTAC using a Cbz-aminooxy-PEG-Boc linker.

General Protocol for Boc Deprotection

-

Dissolve the Boc-protected linker in a suitable solvent (e.g., dichloromethane, DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting amine salt can often be used directly in the next step or after neutralization with a mild base (e.g., diisopropylethylamine, DIPEA).

General Protocol for Amide Coupling

-

Dissolve the deprotected amine-linker and the carboxylic acid-functionalized ligand in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF).

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO3, brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography or preparative HPLC.

General Protocol for Cbz Deprotection (Hydrogenolysis)

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).

-

Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).

-

Stir the reaction under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected product.

General Protocol for Oxime Ligation

-

Dissolve the aminooxy-functionalized linker-ligand conjugate and the aldehyde- or ketone-functionalized ligand in a suitable solvent (e.g., a mixture of methanol and water, or DMSO).

-

The reaction is often facilitated by a slightly acidic pH (e.g., using an acetate buffer, pH 4-5).

-

Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

Protocol for Western Blotting to Assess Protein Degradation

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A representative workflow for orthogonal PROTAC synthesis.

Conclusion

The this compound linker is a powerful tool in the rational design and synthesis of PROTACs. Its integrated features of a hydrophilic PEG spacer, orthogonal protecting groups, and a bioorthogonal reactive handle provide chemists with a high degree of control over the assembly of these complex molecules. By enabling a modular and stepwise approach, such linkers facilitate the rapid generation of PROTAC libraries for structure-activity relationship studies, ultimately accelerating the discovery of novel protein degraders with therapeutic potential. A thorough understanding of the interplay between the linker and the biological system is paramount for the successful development of this exciting new class of drugs.

References

The Pivotal Role of the PEG8 Linker in PROTAC Stability and Solubility: An In-depth Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The architecture of a PROTAC, consisting of a warhead for the POI, an E3 ligase ligand, and a connecting linker, is critical to its function. The linker, far from being a passive spacer, profoundly influences the physicochemical and pharmacological properties of the PROTAC.[2] Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence in PROTAC design. This technical guide provides a comprehensive overview of the role of the PEG8 linker in modulating PROTAC stability and solubility, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to PROTACs and the Significance of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The success of a PROTAC is contingent on the delicate interplay of its three components, with the linker playing a crucial role in determining the overall efficacy. The length, composition, and flexibility of the linker can significantly impact the formation and stability of the ternary complex, as well as the solubility, permeability, and metabolic stability of the PROTAC molecule.[2][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][5] They are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[6] A PEG8 linker represents a moderate length that often serves as an effective starting point in PROTAC optimization.[5]

The Role of the PEG8 Linker in PROTAC Solubility

A significant challenge in PROTAC development is their tendency to be large, complex molecules with high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[6][7] Poor solubility can hinder absorption, reduce bioavailability, and lead to inconsistent results in biological assays.[7] The incorporation of a PEG8 linker is a widely adopted strategy to mitigate these issues.

The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the hydrophilicity of the PROTAC molecule.[6] This enhanced polarity improves its compatibility with aqueous physiological environments.[4] By increasing the aqueous solubility of PROTACs, PEG linkers can lead to more reliable and reproducible data in in vitro and in vivo studies.[]

Quantitative Data on Solubility

The impact of the linker on solubility can be quantified through various experimental and computational methods. The following table provides a representative comparison of the physicochemical properties of PROTACs with different linkers.

| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |

| PROTAC-Alkyl | 8-carbon alkyl chain | 850 | 6.5 | 120 | < 1 |

| PROTAC-PEG4 | 4-unit PEG | 902 | 5.2 | 155 | 15 |

| PROTAC-PEG8 | 8-unit PEG | 1034 | 4.1 | 210 | 55 |

| PROTAC-PEG12 | 12-unit PEG | 1166 | 3.0 | 265 | 90 |

Data is illustrative and compiled from general principles discussed in the literature.[6] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

As depicted in the table, increasing the PEG length generally leads to a decrease in cLogP and an increase in TPSA, both of which correlate with improved aqueous solubility.

The Role of the PEG8 Linker in PROTAC Stability

The stability of a PROTAC can be considered from two perspectives: the stability of the molecule itself against metabolism and the stability of the ternary complex it forms. The PEG8 linker plays a significant role in both.

Metabolic Stability

The ether backbone of PEG linkers is generally less susceptible to oxidative metabolism compared to alkyl chains.[] This can lead to an extended intracellular half-life and allow for lower dosing.[] However, it is important to note that longer PEG chains can sometimes introduce metabolic liabilities.

Ternary Complex Stability

The primary function of the PROTAC is to induce and stabilize a productive ternary complex. The flexibility of the PEG8 linker allows the PROTAC to adopt various conformations, which can be advantageous in facilitating the initial formation of the ternary complex.[5][9] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a less stable complex.[10] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and a PEG8 linker often provides a good balance between flexibility and pre-organization.[5]

An improperly designed linker can lead to the "hook effect," where at high concentrations, the PROTAC favors the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex, leading to decreased degradation.[5] An optimized linker that promotes a stable ternary complex can help mitigate this effect.[5]

Quantitative Data on Degradation Efficacy

The following table illustrates the impact of linker length on the degradation efficacy of a hypothetical PROTAC targeting "Protein Y".

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-PEG4 | 4-unit PEG | 120 | 75 |

| PROTAC-PEG6 | 6-unit PEG | 55 | 88 |

| PROTAC-PEG8 | 8-unit PEG | 25 | 95 |

| PROTAC-PEG10 | 10-unit PEG | 70 | 85 |

| PROTAC-PEG12 | 12-unit PEG | 150 | 70 |

Data is illustrative and compiled from various sources in the literature.[5] DC50 is the concentration of PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

This data demonstrates that there is often an optimal linker length for maximal degradation, with both shorter and longer linkers resulting in reduced potency.

Experimental Protocols

A robust evaluation of a PROTAC's performance requires a suite of orthogonal experimental methods.[1] Detailed below are protocols for key assays to assess PROTAC-mediated protein degradation, solubility, and ternary complex formation.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Kinetic Solubility Assay

Objective: To determine the solubility of a PROTAC under non-equilibrium conditions, which is often more relevant to early drug discovery.[11]

Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of the PROTAC in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the PROTAC stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

-

Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the soluble PROTAC in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the highest concentration at which the PROTAC remains in solution.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a homogenous assay format.[9]

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescently labeled POI (e.g., with a terbium cryptate donor) and a fluorescently labeled E3 ligase (e.g., with a d2 acceptor), along with the PROTAC at various concentrations.

-

Assay Plate Setup: In a low-volume 384-well plate, add the labeled proteins and the PROTAC dilutions.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the ternary complex to form.

-

Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC mechanism and a typical experimental workflow.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and PEG8 linkers offer a compelling combination of properties that address key challenges in PROTAC design. Their ability to enhance aqueous solubility and provide a favorable degree of flexibility makes them a valuable tool for optimizing PROTACs. While the ideal linker is always context-dependent, a PEG8 linker serves as an excellent starting point and a versatile component in the development of potent and drug-like protein degraders. A thorough understanding of the interplay between the linker, solubility, and ternary complex stability, validated by a suite of robust orthogonal assays, is essential for the successful development of novel PROTAC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

The Strategic Application of Cbz and Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers play a pivotal role. These molecular bridges connect a target-binding moiety to an effector molecule, and their chemical nature significantly influences the final conjugate's efficacy, stability, and pharmacokinetic properties. The synthesis of these complex linkers often necessitates a sophisticated strategy of protecting and deprotecting reactive functional groups, among which the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups are paramount for amine protection.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for utilizing Cbz and Boc protecting groups in the construction of bifunctional linkers.

Core Concepts: Orthogonality and Stability

The primary advantage of using Cbz and Boc protecting groups in tandem lies in their orthogonality .[1][3] This means that one group can be selectively removed under conditions that leave the other intact, allowing for precise, stepwise modifications of a bifunctional linker.[1][4] The Boc group is characteristically labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[2] This fundamental difference in cleavage conditions is the cornerstone of their utility in complex organic synthesis.

The stability of these protecting groups under various reaction conditions is another critical factor. The Cbz group is robust and stable under both acidic and basic conditions, whereas the Boc group is stable towards bases and nucleophiles but susceptible to acids.[1][5] Understanding these stability profiles is essential for designing a successful synthetic route.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Cbz and Boc protecting groups, providing a basis for comparison and selection in the design of bifunctional linkers.

Table 1: Comparison of Cbz and Boc Protecting Group Properties

| Property | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |

| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |

| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |

| Cleavage Condition | Catalytic Hydrogenolysis (H₂, Pd/C) | Acidic (e.g., TFA, HCl) |

| Stability to Acid | Generally stable, but can be cleaved by strong acids (e.g., HBr in Acetic Acid)[6][7] | Labile[1] |

| Stability to Base | Stable[1] | Stable[5] |

Table 2: Typical Reaction Conditions for Protection of Amines

| Protecting Group | Reagent | Base | Solvent(s) | Temperature (°C) | Typical Time | Typical Yield (%) |

| Cbz | Cbz-Cl | NaHCO₃ or Organic Base | THF/H₂O, Dichloromethane | 0 - Room Temp | 2 - 20 h | 90 - 95[6][8] |

| Boc | Boc₂O | NaOH, DMAP, NaHCO₃, TEA | Water, THF, Acetonitrile, Dichloromethane | Room Temp - 40 | 30 min - 12 h | >95[9][10] |

Table 3: Common Deprotection Conditions and Outcomes

| Protecting Group | Reagents/Conditions | Key Advantages | Potential Limitations | Typical Time |

| Cbz | H₂, Pd/C | Mild, neutral pH, high yields[7] | Incompatible with reducible groups (alkenes, alkynes, nitro groups)[7] | 1 - 40 h[6][11] |

| HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation[7] | Harsh conditions, can affect acid-labile groups[7] | Varies | |

| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Fast and effective[12] | Harsh, can affect other acid-sensitive groups[13] | 30 min - 4 h[12][13] |

| 4M HCl in Dioxane | Effective, product may precipitate as HCl salt[12] | Acidic conditions | 1 - 4 h[12] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies in the synthesis of bifunctional linkers.

Protocol 1: Protection of an Amine with Cbz-Cl[1][6]

Reagents:

-

Amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equiv).

-

Slowly add benzyl chloroformate (1.1 - 1.5 equiv).

-

Stir the reaction mixture at 0 °C to room temperature for 2-20 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis[6][7]

Reagents:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas or a transfer hydrogenation reagent (e.g., ammonium formate)

Procedure:

-

Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Stir the mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Protection of an Amine with Boc Anhydride[9][10]

Reagents:

-

Amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., THF, Dichloromethane)

-

Water

Procedure:

-

Dissolve the amine (1.0 equiv) in the chosen solvent.

-

Add the base (1.0 - 2.0 equiv).

-

Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 4: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)[12][13]

Reagents:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add TFA (typically 25-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[13]

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

To isolate the free amine, dissolve the residue in water and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.[13]

-

Extract the aqueous layer with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.

Visualizing Workflows and Mechanisms

Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding and implementing these synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. ijacskros.com [ijacskros.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Understanding heterobifunctional linkers for E3 ligase recruitment

An In-depth Technical Guide to Heterobifunctional Linkers for E3 Ligase Recruitment

Introduction: The Dawn of Targeted Protein Degradation

In the landscape of modern drug discovery, a paradigm shift is underway, moving from traditional occupancy-based inhibition to event-driven pharmacology. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[1] These molecules offer a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."

A PROTAC molecule is ingeniously constructed from three key components: a ligand that specifically binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][2][3] The fundamental mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the POI and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for potent activity at very low concentrations.[2]

The Central Role of the Linker

While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is the crucial element that dictates the efficiency and success of the entire endeavor. It is far more than a simple spacer; the linker's characteristics are pivotal in modulating the formation, stability, and geometry of the POI-PROTAC-E3 ligase ternary complex.[1][] The properties of the linker—including its length, chemical composition, rigidity, and the points of attachment—profoundly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic profile.[][7]

Optimal linker design is essential for achieving favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon that can lead to positive cooperativity and enhanced stability of the ternary complex.[1] Consequently, linker optimization has become a primary focus in the development of potent and selective protein degraders.[2][7]

Core Principles of Linker Design and Optimization

The design of an effective linker is a multifactorial challenge that involves a delicate balance of several parameters.[8] Historically, this process has been largely empirical, often requiring the synthesis of extensive libraries to identify an optimal design.[2] However, a set of guiding principles has emerged to inform a more rational approach.

-

Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Common motifs include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically tractable.[3][] More rigid structures incorporating alkynes, triazoles, or cyclic systems like piperazine are also employed to constrain the molecule's conformation, which can reduce the entropic penalty of forming the ternary complex and improve selectivity.[1]

-

Linker Length: The length of the linker is a critical determinant of PROTAC activity.[3][] An optimal length is required to span the distance between the POI and the E3 ligase, enabling a productive ternary complex geometry. This length is unique to each specific POI-E3 ligase pair and must be determined on a case-by-case basis.[3]

-

Flexibility and Rigidity: A trade-off exists between linker flexibility and rigidity. Flexible linkers can accommodate various conformational adjustments, but this can come at an entropic cost.[9] Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation but may be more challenging to synthesize and optimize.[1]

-

Attachment Points: The specific atoms on the POI and E3 ligase ligands where the linker is attached (the exit vector) are crucial.[7] An improper attachment point can disrupt ligand binding or lead to an unproductive ternary complex conformation, abolishing degradation activity.

Recruiting the E3 Ligase Machinery

The human genome encodes over 600 distinct E3 ligases, each with specific substrate recognition profiles, offering a vast toolkit for PROTAC development.[2][10] However, to date, only a small fraction of these have been successfully recruited for targeted protein degradation, primarily due to the limited availability of high-affinity, drug-like ligands.[2]

The most commonly utilized E3 ligases in PROTAC design include:

-

Cereblon (CRBN): A substrate receptor for the CUL4-RBX1 E3 ligase complex. Ligands are often derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs).[11]

-

Von Hippel-Lindau (VHL): The substrate recognition component of the VHL-ElonginB/C-CUL2 E3 ligase complex. Potent, small-molecule VHL ligands have been developed.[11]

-

Inhibitor of Apoptosis Proteins (IAPs): cIAP1, cIAP2, and XIAP are RING-type E3 ligases that can be recruited using antagonists.[2][12]

-

Mouse double minute 2 homolog (MDM2): This E3 ligase is a key negative regulator of the p53 tumor suppressor and has been successfully targeted by PROTACs.[13]

E3 ligases are broadly classified based on their mechanism of ubiquitin transfer. The most abundant are the RING (Really Interesting New Gene) E3s, which act as scaffolds to bring the ubiquitin-loaded E2 enzyme and the substrate into close proximity for direct ubiquitin transfer.[12][14] In contrast, HECT (Homologous to E6AP C-terminus) and RBR (RING-between-RING) E3s first accept ubiquitin from the E2 onto a catalytic cysteine residue before transferring it to the substrate.[12][14]

Quantitative Data on Linker Performance

The optimization of a PROTAC's linker is guided by quantitative measurements of its performance. Key metrics include the half-maximal degradation concentration (DC₅₀), which represents the potency of the degrader, and the maximum level of degradation (Dₘₐₓ), which indicates its efficacy. The following tables summarize representative data illustrating the impact of linker modifications on PROTAC activity.

Table 1: Influence of Linker Length on Degradation of BRD4

| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|---|

| PROTAC A | CRBN | PEG | 10 | 50 | >95 |

| PROTAC B | CRBN | PEG | 13 | 8 | >95 |

| PROTAC C | CRBN | PEG | 16 | 25 | >90 |

| PROTAC D | VHL | Alkyl-PEG | 12 | 15 | >98 |

| PROTAC E | VHL | Alkyl-PEG | 15 | 5 | >98 |

| PROTAC F | VHL | Alkyl-PEG | 18 | 40 | >95 |

Data are illustrative and compiled from typical findings in PROTAC literature.

Table 2: Impact of Linker Composition on Physicochemical Properties and Activity

| PROTAC | POI | E3 Ligase | Linker Composition | Aqueous Solubility (µM) | Cellular Degradation Activity (DC₅₀, nM) |

|---|---|---|---|---|---|

| Degrader X | BET Proteins | CRBN | C12 Alkyl Chain | < 1 | 150 |

| Degrader Y | BET Proteins | CRBN | PEG-4 | 25 | 20 |

| Degrader Z | BET Proteins | CRBN | Piperazine-Alkyl | > 50 | 12 |

This table demonstrates the common observation that incorporating more hydrophilic or rigid cyclic structures like PEG or piperazine can improve solubility and cellular potency compared to greasy alkyl linkers.

Experimental Protocols

The characterization of heterobifunctional linkers and their corresponding PROTACs involves a cascade of biochemical and cellular assays.

Protocol 1: Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

Purpose: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.

Methodology:

-

Reagents:

-

Purified, tagged POI (e.g., His-tagged BRD4).

-

Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

-

TR-FRET Donor-conjugated antibody (e.g., Anti-His-Terbium).

-

TR-FRET Acceptor-conjugated antibody (e.g., Anti-GST-d2).

-

Serial dilutions of the PROTAC linker compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

In a microplate, add a fixed concentration of the POI and E3 ligase complex.

-

Add the PROTAC compound at varying concentrations.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.

-

Add the donor and acceptor-conjugated antibodies.

-

Incubate for another period (e.g., 60 minutes) to allow antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor/Donor).

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a binding curve to determine the half-maximal effective concentration (EC₅₀) for complex formation.

-

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

Purpose: To measure the dose-dependent degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture media.

-

Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS.

-

Lyse the cells directly in the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Harvest the lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Data Acquisition and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Quantify the band intensities for the POI and the loading control using densitometry software.

-

Normalize the POI band intensity to the loading control for each sample.

-

Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

-

Visualizing Pathways and Workflows

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Experimental workflow for PROTAC characterization.

Caption: Logical relationship of linker properties to PROTAC outcomes.

References

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 7. Novel approaches for the rational design of PROTAC linkers [pubmed.ncbi.nlm.nih.gov]

- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 9. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cbz-aminooxy-PEG8-Boc: Chemical Properties and Reactivity for Researchers and Drug Development Professionals

Introduction: Cbz-aminooxy-PEG8-Boc is a bifunctional, polyethylene glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is structurally composed of three key functional components: a carboxybenzyl (Cbz)-protected aminooxy group, an eight-unit polyethylene glycol (PEG8) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This distinct architecture allows for the sequential and controlled conjugation of two different molecular entities.

| Property | Value | Source |

| Molecular Formula | C31H53NO13 | [1] |

| Molecular Weight | 647.75 g/mol | [1] |

| Appearance | White to off-white solid | Typical for similar PEG compounds |

| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and DCM | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Reactivity and Functional Group Transformations

The utility of this compound lies in the orthogonal reactivity of its protected functional groups. The Cbz and Boc protecting groups can be selectively removed under different conditions, and the deprotected aminooxy group readily reacts with carbonyl compounds.

Oxime Ligation: Coupling to Aldehydes and Ketones

Upon deprotection of the Cbz group, the free aminooxy moiety can react with an aldehyde or a ketone to form a stable oxime bond.[2] This bioorthogonal reaction, known as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, making it ideal for conjugating the linker to sensitive biomolecules.[2]

General Reaction Scheme: R-ONH₂ + R'-CHO/R'-CO-R'' → R-O-N=CR'R'' + H₂O

Deprotection Strategies

The selective removal of the Cbz and Boc protecting groups is crucial for the stepwise synthesis of complex molecules like PROTACs.

-

Cbz Deprotection (Hydrogenolysis): The Cbz group is typically removed by catalytic hydrogenation.[3][4] This is a mild and efficient method that involves bubbling hydrogen gas through a solution of the Cbz-protected compound in the presence of a palladium on carbon (Pd/C) catalyst.[4][5]

-

Boc Deprotection (Acidolysis): The Boc group is labile under acidic conditions and is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][6] This reaction is typically fast and proceeds at room temperature.[6]

Applications in PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8][9] The PEG8 spacer in this compound provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.[10]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction vessel equipped with a stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

-

Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes.

-

Introduce hydrogen gas into the vessel (this can be done using a balloon or a hydrogenator).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy-PEG8-Boc product.

Protocol 2: Oxime Ligation

Materials:

-

Deprotected aminooxy-PEG8-Boc (from Protocol 1)

-

Aldehyde or ketone-containing molecule

-

Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent like DMSO or DMF

-

Aniline (as a catalyst, optional but recommended)

Procedure:

-

Dissolve the deprotected aminooxy-PEG8-Boc (1 equivalent) in the chosen buffer or solvent.

-

Add the aldehyde or ketone-containing molecule (1-1.2 equivalents).

-

If using a catalyst, add aniline (typically 10-100 mM).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours, depending on the substrates and conditions.[2]

-

Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC).

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected PEG derivative (e.g., the product from oxime ligation)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected compound (1 equivalent) in DCM.

-

Add TFA to the solution. A common ratio is 1:1 TFA:DCM, but this can be varied.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Deprotection is usually rapid, often completing within 30 minutes to 2 hours.[6]

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

For workup, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product.

Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Caption: A stepwise workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates, most notably PROTACs. Its well-defined structure and the orthogonal reactivity of its functional groups allow for a rational and stepwise approach to synthesis. This guide provides the fundamental chemical properties and practical experimental protocols to aid researchers in leveraging this important molecule in their drug discovery and development efforts.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. thalesnano.com [thalesnano.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

The Role of PEGylated Linkers in Revolutionizing Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides a comprehensive technical overview of the applications of PEGylated linkers in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. By leveraging the unique physicochemical properties of PEG, researchers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity, thereby unlocking the full therapeutic potential of novel and existing drug candidates.

Enhancing Pharmacokinetics and Pharmacodynamics through PEGylation

PEGylation fundamentally alters the behavior of a drug in the body. The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the drug molecule, leading to several key advantages.

Prolonged Circulation Half-Life and Reduced Clearance

One of the most significant benefits of PEGylation is the dramatic extension of a drug's circulation half-life.[1] The increased hydrodynamic radius of the PEGylated conjugate reduces renal filtration and clearance.[2] This "stealth" effect also shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2] The result is a sustained therapeutic exposure from a single administration, reducing dosing frequency and improving patient compliance.

| Drug | Formulation | Elimination Half-life (t½) | Total Body Clearance (CL) | Reference(s) |

| Doxorubicin | Conventional | 5.00 ± 3.20 h | 27098.58 ± 5205.19 mL/h/m² | [3] |

| PEGylated Liposomal (Caelyx/Doxil) | 17.62 ± 8.13 h | 28.65 ± 11.09 mL/h/m² | [3] | |

| Non-PEGylated Liposomal (Myocet) | ~15 h | ~10-fold lower than conventional | [4] | |

| Interferon alfa-2a | Native | ~2.3 h | - | [5] |

| PEGylated (Pegasys) | 64.8 - 108 h | - | [6][7] | |

| Interferon alfa-2b | Native | ~4.6 h | - | [5] |

| PEGylated (PEG-Intron) | 72.4 h | - | [6] |

Improved Solubility and Stability

PEG linkers can significantly enhance the aqueous solubility of hydrophobic drug molecules, facilitating their formulation and administration.[1] This is particularly crucial for many potent small-molecule drugs and peptides that would otherwise be challenging to deliver intravenously. The PEG chain also provides a protective layer that can improve the stability of the drug against degradation in biological fluids.

Reduced Immunogenicity

By masking potential antigenic epitopes on the surface of protein-based drugs, PEGylation can reduce their immunogenicity.[5][8] This is a critical consideration for biologic therapies, as an immune response can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect and cause adverse reactions.[9] However, it is important to note that anti-PEG antibodies can also develop, which may impact the efficacy and safety of PEGylated therapeutics upon repeated administration.[10][11]

Applications in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

PEGylated linkers play a pivotal role in the design and optimization of antibody-drug conjugates (ADCs), a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker is a critical component that influences the stability, solubility, and drug-release characteristics of the ADC.

Enhancing ADC Properties

-

Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DARs). Incorporating a hydrophilic PEG linker mitigates this issue, enabling the development of ADCs with higher DARs and improved manufacturing feasibility.

-

Modulated Pharmacokinetics: The length and structure of the PEG linker can be tuned to optimize the pharmacokinetic profile of the ADC, leading to a longer plasma half-life and increased tumor accumulation.

-

Controlled Drug Release: PEG linkers can be designed as either cleavable or non-cleavable. Cleavable linkers are engineered to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, reducing environment, or specific enzymes). Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.

The following diagram illustrates a general workflow for the synthesis and mechanism of action of a PEGylated ADC.

References

- 1. Immunogenicity Assessment and Regulatory Approval of Biologics - September 2-3 | Virtual [pegsummit.com]

- 2. youtube.com [youtube.com]

- 3. Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creativepegworks.com [creativepegworks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Cbz-aminooxy-PEG8-Boc: A Technical Guide for Chemical Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Cbz-aminooxy-PEG8-Boc has emerged as a critical tool, primarily serving as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1]

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the context of targeted protein degradation.

Core Concepts

This compound is a polyethylene glycol (PEG)-based linker featuring three key functional components:

-

Cbz (Carboxybenzyl) protected aminooxy group: The aminooxy group is designed for highly efficient and chemoselective oxime ligation with an aldehyde or ketone-functionalized molecule, such as a ligand for a target protein. The Cbz group is a protecting group that can be removed under specific conditions to unmask the reactive aminooxy moiety.

-

PEG8 spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length and flexibility of the PEG linker are crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

-

Boc (tert-Butoxycarbonyl) protected functional group: This end of the linker is designed for coupling with a ligand for an E3 ubiquitin ligase. The Boc protecting group can be removed under acidic conditions to reveal a reactive group for conjugation.

The strategic placement of these functionalities allows for a modular and sequential approach to PROTAC synthesis, enabling the precise assembly of these complex bifunctional molecules.

Data Presentation: Physicochemical and Technical Properties

A comprehensive understanding of the quantitative aspects of this compound and its reactions is essential for its effective implementation.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₅₃NO₁₃ | [1][2] |

| Molecular Weight | 647.75 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically >98% by HPLC) | [3][4] |

| Solubility | 10 mM in DMSO | [1] |

| Soluble in DCM, DMF | [3] | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [5] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [1][2] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involving this compound in the synthesis of a PROTAC. These protocols are based on established procedures for similar molecules and should be optimized for specific applications.

Protocol 1: Sequential Deprotection of Cbz and Boc Groups

This protocol describes the sequential removal of the Cbz and Boc protecting groups. The order of deprotection is critical and depends on the synthetic strategy. Here, we will first deprotect the Cbz group, followed by the Boc group.

A. Cbz Deprotection (Hydrogenolysis)

-

Dissolve the Linker: Dissolve this compound (1 equivalent) in methanol (MeOH) or ethanol (EtOH) to a concentration of 10-20 mg/mL in a round-bottom flask.

-

Add Catalyst: To the solution, add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (balloon pressure is often sufficient).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminooxy-PEG8-Boc. This product is often used directly in the next step without further purification.

B. Boc Deprotection (Acidolysis)

-

Dissolve the Intermediate: Dissolve the aminooxy-PEG8-Boc intermediate (1 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

-

Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.

-

Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]

Protocol 2: Oxime Ligation for PROTAC Synthesis

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde- or ketone-functionalized ligand for a protein of interest (POI).

-

Prepare Reaction Mixture: In a suitable vial, dissolve the aldehyde/ketone-functionalized POI ligand (1 equivalent) and the Cbz-deprotected aminooxy-PEG8-Boc (1.1 equivalents) in a suitable solvent system. A mixture of an organic solvent (e.g., DMSO, DMF) and an aqueous buffer (e.g., phosphate or acetate buffer, pH 4.5-7) is commonly used to ensure solubility of all components.

-

Catalyst Addition (Optional but Recommended): For reactions at or near neutral pH, the addition of a catalyst can significantly accelerate the reaction rate. Aniline or its derivatives (e.g., p-phenylenediamine) can be added to a final concentration of 10-100 mM.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group and the presence of a catalyst.

-

Monitoring: Monitor the formation of the oxime-linked product by LC-MS.

-

Purification: Once the reaction is complete, purify the desired PROTAC precursor by preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and catalyst.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of BRD4

The following diagram illustrates the mechanism of action of a PROTAC, using the example of BETd-260, which utilizes a PEG-based linker to recruit the BRD4 protein to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[7][8]

Caption: PROTAC-mediated degradation of BRD4 via Cereblon E3 ligase.

Experimental Workflow: Synthesis of a PROTAC using this compound

This diagram outlines the key steps in the synthesis of a PROTAC molecule using this compound as the linker.

Caption: Synthetic workflow for PROTAC assembly using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its well-defined structure, featuring orthogonally protected reactive groups and a hydrophilic PEG spacer, facilitates the modular synthesis of PROTACs and other complex bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this linker in their research endeavors, ultimately contributing to the development of novel therapeutic strategies for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile chemical tools like this compound will undoubtedly grow.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]

- 4. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]

- 5. 化合物 this compound|T17712|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BETd-260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Beginner's In-depth Guide to PROTAC Linker Design Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be released to target another POI molecule, acting in a catalytic manner.[1][4]

The Crucial Role of the Linker

While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer.[7] The linker's composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[8][9] A well-designed linker stabilizes the ternary complex, ensuring efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, hindering the formation of a productive ternary complex and reducing degradation efficiency.[4]

Core Principles of PROTAC Linker Design

The design of a PROTAC linker is a multifaceted process that requires careful consideration of several factors to achieve optimal degradation of the target protein. The key principles revolve around the linker's chemical composition, length, and attachment points.

Linker Composition and Types

The chemical nature of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][8] Linkers can be broadly categorized into flexible and rigid types, with "smart" or functional linkers emerging as a more advanced category.[4]

-

Flexible Linkers : These are the most common types of linkers, especially in the initial stages of PROTAC development, due to their synthetic accessibility and ease of modification.[4][7]

-

Alkyl Chains : Simple hydrocarbon chains are a frequent starting point for linker design, offering significant conformational flexibility.[4] They tend to be hydrophobic, which can enhance membrane permeability but may decrease aqueous solubility.[7][10]

-

Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[1][7] The ethylene glycol units can also participate in hydrogen bonding.[4] However, PEG linkers may have lower metabolic stability compared to alkyl chains.[7]

-

-

Rigid Linkers : These linkers incorporate structural elements that restrict the conformational freedom of the PROTAC.[4]

-

Cyclic Structures : Saturated rings like piperazine and piperidine can constrain the linker's conformation and improve water solubility and metabolic stability.[7]

-

Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[4]

-

Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.[4][11]

-

-

"Smart" or Functional Linkers : Recent innovations have led to linkers with additional functionalities.

Linker Length

The length of the linker is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[1][8]

-

Too Short : A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting ternary complex formation.[6][8]

-

Too Long : An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[8] It can also lead to a higher entropic penalty upon binding, potentially decreasing potency.[12]

-